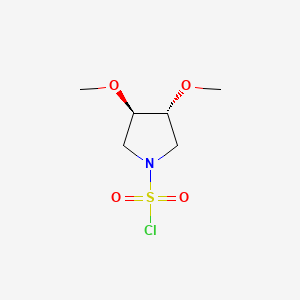
trans-3,4-Dimethoxypyrrolidine-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride: is a chiral sulfonyl chloride derivative. This compound is of interest in organic synthesis due to its potential applications in the development of pharmaceuticals and other biologically active molecules. The presence of the sulfonyl chloride group makes it a versatile intermediate for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride typically involves the reaction of rac-(3R,4R)-3,4-dimethoxypyrrolidine with a sulfonyl chloride reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediate products.
Industrial Production Methods: In an industrial setting, the production of rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions: rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative transformations can convert the sulfonyl chloride group to sulfonic acid derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include primary and secondary amines, alcohols, and thiols. The reactions are often carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Reduction: Lithium aluminum hydride is commonly used in anhydrous ether solvents.
Oxidation: Hydrogen peroxide or other peroxides in aqueous or organic solvents.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acids: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl fluoride: Similar in structure but with a sulfonyl fluoride group instead of a chloride.
rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride.
rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonic acid: The sulfonyl chloride group is oxidized to a sulfonic acid.
Uniqueness: rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride is unique due to its specific reactivity profile as a sulfonylating agent. The presence of the sulfonyl chloride group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. Its chiral nature also adds to its uniqueness, providing opportunities for the synthesis of enantiomerically pure compounds.
Eigenschaften
Molekularformel |
C6H12ClNO4S |
|---|---|
Molekulargewicht |
229.68 g/mol |
IUPAC-Name |
(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride |
InChI |
InChI=1S/C6H12ClNO4S/c1-11-5-3-8(13(7,9)10)4-6(5)12-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI-Schlüssel |
PYRONDRDMQNIIM-PHDIDXHHSA-N |
Isomerische SMILES |
CO[C@@H]1CN(C[C@H]1OC)S(=O)(=O)Cl |
Kanonische SMILES |
COC1CN(CC1OC)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


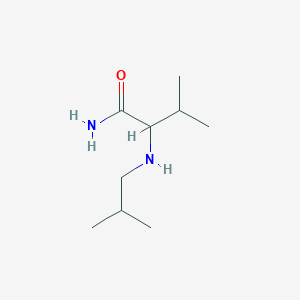

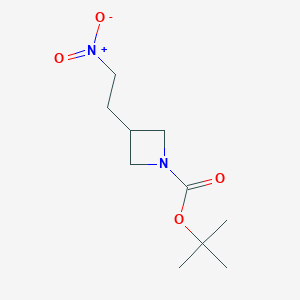
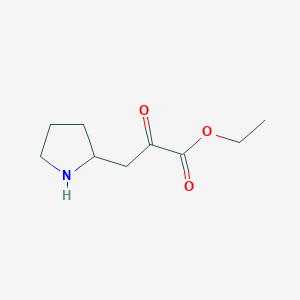
![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B13615685.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride](/img/structure/B13615686.png)
![tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate](/img/structure/B13615696.png)

![3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13615708.png)


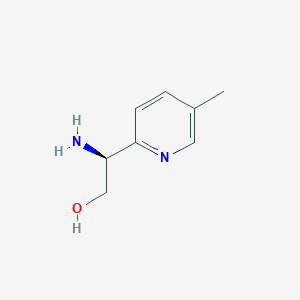
![6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[2.4]hept-6-en-5-one](/img/structure/B13615724.png)

